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Compound of Interest

Compound Name: 3-Ureidobenzoic acid

Cat. No.: B1362464 Get Quote

Disclaimer: This whitepaper addresses the crystal structure of a derivative of 3-Ureidobenzoic
acid, specifically 3-(3-(pyridin-3-yl)ureido)benzoic acid. An extensive search did not yield

publicly available crystallographic data for the parent compound, 3-Ureidobenzoic acid. The

following data and protocols pertain to the aforementioned pyridyl derivative.

Introduction
Urea and its derivatives are of significant interest in the fields of medicinal chemistry and

materials science due to their versatile hydrogen bonding capabilities, which play a crucial role

in molecular recognition and the formation of supramolecular architectures. This document

provides a detailed technical overview of the crystal structure of 3-(3-(pyridin-3-

yl)ureido)benzoic acid, a compound that combines the structural features of benzoic acid and a

pyridyl-substituted urea. The data presented herein is intended for researchers, scientists, and

drug development professionals interested in the solid-state properties and molecular

interactions of this class of compounds.

Crystallographic Data for 3-(3-(pyridin-3-
yl)ureido)benzoic acid
The single-crystal X-ray diffraction analysis of 3-(3-(pyridin-3-yl)ureido)benzoic acid reveals an

orthorhombic crystal system. The key crystallographic data and data collection parameters are

summarized in the tables below.
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Crystal Data and Structure Refinement
Parameter Value[1][2]

Empirical Formula C₁₃H₁₁N₃O₃

Formula Weight 257.25

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal System Orthorhombic

Space Group Pna2₁

Unit Cell Dimensions

a 9.2062(6) Å

b 11.5258(7) Å

c 11.5263(7) Å

α 90°

β 90°

γ 90°

Volume 1223.04(13) Å³

Z 4

Calculated Density 1.398 Mg/m³

Absorption Coefficient 0.101 mm⁻¹

F(000) 536

Data Collection and Refinement

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.researchgate.net/publication/335367708_Crystal_structure_of_3-3-pyridin-3-ylureidobenzoic_acid_C13H11N3O3
https://www.researchgate.net/publication/335367708_Crystal_structure_of_3-3-pyridin-3-ylureidobenzoic_acid_C13H11N3O3/fulltext/5d602005a6fdccc32cccbf28/Crystal-structure-of-3-3-pyridin-3-ylureidobenzoic-acid-C13H11N3O3.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value[2]

Diffractometer Bruker SMART

Scan Mode φ and ω-scans

θ Range for Data Collection 2.63 to 25.50°

Index Ranges -11≤h≤11, -14≤k≤14, -14≤l≤14

Reflections Collected 7453

Independent Reflections 2045 [R(int) = 0.0300]

Completeness to θ = 25.50° 99.8 %

Refinement Method Full-matrix least-squares on F²

Data / Restraints / Parameters 2045 / 1 / 172

Goodness-of-fit on F² 1.050

Final R indices [I>2σ(I)] R₁ = 0.0377, wR₂ = 0.0934

R indices (all data) R₁ = 0.0460, wR₂ = 0.1006

Molecular and Supramolecular Structure
In the crystal structure of 3-(3-(pyridin-3-yl)ureido)benzoic acid, the pyridine and benzene rings

are connected by a ureido moiety. The molecule is not planar. The crystal packing is

characterized by the formation of a one-dimensional polymeric structure through intermolecular

hydrogen bonds involving the ureido group. Specifically, the carbonyl-oxygen atom of one

molecule forms hydrogen bonds with the two nitrogen atoms of the ureido group of an adjacent

molecule. This 1D chain is further extended into a three-dimensional network via a hydrogen

bond between the carboxylic acid group and the pyridine nitrogen atom.[2]

Experimental Protocols
The following sections detail the methodologies for the synthesis and crystallization of 3-(3-

(pyridin-3-yl)ureido)benzoic acid.

Synthesis of 3-(3-(pyridin-3-yl)ureido)benzoic acid[2]
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Reactant Preparation: A solution of pyridine-3-isocyanate (4 mmol) in 15 mL of ethanol was

prepared. A separate stirred solution of m-aminobenzoic acid (4 mmol) in 15 mL of ethanol

was prepared in a three-necked flask.

Reaction: The pyridine-3-isocyanate solution was added to the m-aminobenzoic acid

solution.

Reflux: The reaction mixture was refluxed for 4 hours.

Isolation: The solution was cooled to room temperature, resulting in the formation of a white

precipitate.

Purification: The precipitate was collected by filtration and washed three times with ethanol

and ether.

Crystallization[2]
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an

ethanol solution of the purified product at room temperature.

Visualization of Experimental Workflow
The following diagram illustrates the synthesis process for 3-(3-(pyridin-3-yl)ureido)benzoic

acid.
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Caption: Synthesis workflow for 3-(3-(pyridin-3-yl)ureido)benzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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